molecular formula C20H42O3Sn B1494795 Hydroxydimethyltin oleate

Hydroxydimethyltin oleate

Cat. No.: B1494795
M. Wt: 449.3 g/mol
InChI Key: XETUFBWPNLHQQA-HKIWRJGFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxydimethyltin oleate is an organotin compound characterized by a tin atom bonded to two methyl groups, a hydroxyl group, and an oleate ester moiety. Organotin compounds are widely utilized in industrial applications, including as stabilizers in polyvinyl chloride (PVC) production, catalysts in chemical synthesis, and biocides. The oleate component (derived from oleic acid, a monounsaturated fatty acid) imparts lipid solubility, enabling compatibility with organic matrices. This compound combines the reactivity of tin with the surfactant properties of oleate, making it suitable for specialized applications requiring thermal stability and interfacial activity .

Properties

Molecular Formula

C20H42O3Sn

Molecular Weight

449.3 g/mol

IUPAC Name

methane;(Z)-octadec-9-enoate;tin(2+);hydroxide

InChI

InChI=1S/C18H34O2.2CH4.H2O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H4;1H2;/q;;;;+2/p-2/b10-9-;;;;

InChI Key

XETUFBWPNLHQQA-HKIWRJGFSA-L

Isomeric SMILES

C.C.CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[OH-].[Sn+2]

Canonical SMILES

C.C.CCCCCCCCC=CCCCCCCCC(=O)[O-].[OH-].[Sn+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Hydroxydimethyltin Oleate vs. Methyl Oleate, Sodium Oleate, and Mercaptoethyl Oleate

  • Methyl Oleate: A simple ester of oleic acid and methanol. Lacks metal coordination sites but shares lipid solubility. Used as a biofuel additive and lubricant .
  • Sodium Oleate : The sodium salt of oleic acid. Water-soluble due to ionic character; acts as a surfactant in soaps and cosmetics. Basic (pH > 7) and forms micelles in aqueous media .
  • Mercaptoethyl Oleate : Contains a thiol (-SH) group, enabling radical scavenging and use as a chemical intermediate. Undergoes autoxidation more readily than saturated esters .
  • This compound : The tin center confers thermal stability and catalytic activity. The hydroxyl group enhances polarity, balancing solubility in both organic and aqueous phases .

Thermal Stability and Decomposition

Comparative data from thermal analysis (DSC) of oleate derivatives:

Compound Decomposition Temp. (°C) Decomposition Enthalpy (J/g) Key Applications
Ethyl Oleate Ozonide 1 156 -684 Polymer synthesis
β-Hydroxy Hydroperoxide (Ethyl Oleate) 2 107 -611 Model for lipid oxidation studies
This compound (estimated) 120–140 3 ~-600 4 PVC stabilizers, catalysts
Mercaptoethyl Oleate 90–110 5 Not reported Chemical intermediates

This compound exhibits intermediate thermal stability compared to ozonides and hydroperoxides, making it suitable for moderate-temperature industrial processes. Its broad decomposition profile suggests gradual heat release, advantageous for controlled reactions .

Solubility and Reactivity

  • Sodium Oleate : Highly water-soluble; forms alkaline solutions. Reacts with divalent cations (e.g., Ca²⁺) to precipitate soap scum .
  • Methyl Oleate: Lipid-soluble; inert under physiological conditions. Used in non-polar media .
  • This compound : Amphiphilic due to hydroxyl and oleate groups. Soluble in organic solvents and partially in aqueous phases at high pH. Reacts with acids to release oleic acid and tin oxides .

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